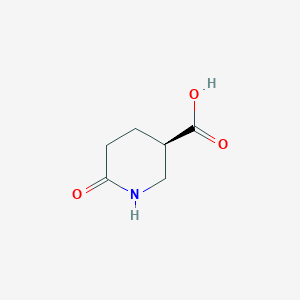![molecular formula C13H14N4 B2987508 2-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pyridine-4-carbonitrile CAS No. 1281155-35-8](/img/structure/B2987508.png)
2-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pyridine-4-carbonitrile, commonly known as PAPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in the development of new drugs and therapies.
Mechanism of Action
PAPP works by inhibiting the activity of certain enzymes in the body, including poly(ADP-ribose) polymerase (PARP) and tankyrase. These enzymes are involved in various cellular processes, including DNA repair and cell division. By inhibiting their activity, PAPP can disrupt these processes and potentially lead to the death of cancer cells.
Biochemical and Physiological Effects:
PAPP has been shown to have a number of biochemical and physiological effects. In addition to its potential as a therapeutic target for cancer, PAPP has also been studied for its effects on inflammation and oxidative stress. It has been shown to have antioxidant properties, as well as the ability to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using PAPP in lab experiments is its unique structure and potential for use in the development of new drugs and therapies. However, there are also limitations to its use, including the need for careful handling due to its potential toxicity.
Future Directions
There are many potential future directions for the study of PAPP. One area of interest is in the development of new drugs and therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of PAPP, as well as its potential limitations and toxicity. Overall, the study of PAPP has the potential to lead to significant advances in the field of scientific research and the development of new treatments for a variety of diseases and conditions.
Synthesis Methods
The synthesis of PAPP involves several steps, including the reaction of 4-bromo-2-cyanopyridine with propargylamine to form 2-(prop-2-yn-1-yl)pyridine-4-carbonitrile. This intermediate is then reacted with piperazine to form the final product, 2-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pyridine-4-carbonitrile.
Scientific Research Applications
PAPP has been studied extensively for its potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases and conditions. PAPP has been shown to have potential as a therapeutic target for the treatment of cancer, as well as other diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(4-prop-2-ynylpiperazin-1-yl)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-2-5-16-6-8-17(9-7-16)13-10-12(11-14)3-4-15-13/h1,3-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLHNLIXQIIJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2=NC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2987425.png)






![N-[1-(1-adamantyl)-2-(diethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B2987437.png)
![1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2987438.png)


![3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2987441.png)
![(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate](/img/structure/B2987442.png)
![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987443.png)